![molecular formula C19H23N3O5S B2571058 N-(3,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1105231-45-5](/img/structure/B2571058.png)
N-(3,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H23N3O5S and its molecular weight is 405.47. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. The unique structural features of this compound suggest various biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's chemical structure can be broken down as follows:
- Molecular Formula : C20H25N3O5S
- Molecular Weight : 419.5 g/mol
- Key Functional Groups :
- Pyrazole ring
- Dimethoxyphenyl group
- Tetrahydrothiophene moiety
Anticancer Activity
Research indicates that pyrazole derivatives exhibit potent anticancer properties. For instance:
- Cytotoxicity : A study highlighted that certain pyrazole analogs demonstrated significant cytotoxic effects against various cancer cell lines. The compound's structure contributes to its ability to inhibit cell proliferation. The IC50 values for related compounds suggest that modifications in the pyrazole ring can enhance anticancer efficacy .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 39.70 |
Compound B | MDA-MB-231 | 0.26 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been noted in several studies:
- Mechanism of Action : The presence of the pyrazole ring is associated with the inhibition of pro-inflammatory cytokines and mediators. This suggests that the compound may modulate pathways involved in inflammation .
Neuroprotective Effects
The compound's interactions with metabolic enzymes relevant to neurodegenerative disorders have been explored:
- Enzyme Inhibition : Some derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and other enzymes linked to neurodegeneration. For example, compounds with phenyl substitutions on the pyrazole ring exhibited IC50 values ranging from 36.02 nM to 66.37 nM against AChE .
Case Studies
Several case studies highlight the biological activity of compounds similar to this compound:
- Study on Anticancer Activity :
- Anti-inflammatory Mechanisms :
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds containing pyrazole rings exhibit notable anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and MDA-MB-231. The mechanism often involves modulation of apoptosis-related proteins like caspases, which play critical roles in programmed cell death. A study demonstrated that certain pyrazole analogs can decrease the viability of MCF7 cells with an IC50 value of 39.70 µM .
1.2 Anti-inflammatory Properties
The compound's structural features may confer anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit inflammatory pathways by targeting specific enzymes involved in inflammation. For example, a thiazole moiety attached to a pyrazole scaffold has shown promising anti-inflammatory activity superior to standard treatments like diclofenac sodium .
1.3 Antimicrobial Effects
The antimicrobial activity of pyrazole derivatives has been well-documented. Compounds similar to N-(3,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide have demonstrated effectiveness against various pathogenic bacteria. Studies suggest that these compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Synthetic Applications
2.1 Precursor for Complex Molecules
The unique structural attributes of this compound make it a valuable precursor in synthetic organic chemistry. The presence of multiple functional groups allows for versatile reactions that can lead to the synthesis of more complex molecules with potential biological activities.
2.2 Multi-step Synthesis Techniques
The synthesis typically involves multi-step organic reactions that can be optimized for yield and purity using techniques such as solvent-free reactions or mechanochemical methods. These methodologies are crucial for producing high-quality compounds for further research.
Case Study 1: Anticancer Research
In a study focused on the anticancer properties of pyrazole derivatives, researchers synthesized several analogs and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited significant cytotoxic effects, highlighting the potential of this compound in cancer therapy.
Case Study 2: Anti-inflammatory Mechanisms
Another study explored the anti-inflammatory mechanisms of various pyrazole derivatives. The findings revealed that certain compounds could effectively reduce inflammation markers in vitro and in vivo models. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Reactivity of the Pyrazole Core
The pyrazole ring exhibits electrophilic substitution tendencies, particularly at the less sterically hindered positions. Key reactions include:
-
Mechanistic Insight : Electrophilic attack occurs preferentially at the meta position relative to the electron-withdrawing carboxamide group.
Carboxamide Group Transformations
The carboxamide (-CONH-) moiety undergoes hydrolysis and condensation reactions:
-
Spectroscopic Validation : Post-hydrolysis, IR spectra show loss of amide I band (~1650 cm⁻¹) and emergence of -COOH stretch (~1700 cm⁻¹).
Tetrahydrothiophene-1,1-dioxide Reactivity
The sulfone group directs nucleophilic attacks and participates in elimination:
Reaction Type | Conditions | Products | References |
---|---|---|---|
Nucleophilic Substitution | KOH/EtOH, alkyl halides | S-alkylated derivatives | |
Elimination | H₂SO₄, 120°C | Formation of conjugated diene |
-
Kinetic Data : Elimination proceeds with activation energy ~85 kJ/mol.
Functionalization of the 3,4-Dimethoxyphenyl Group
The aryl substituent undergoes demethylation and electrophilic substitution:
Reaction Type | Conditions | Products | References |
---|---|---|---|
O-Demethylation | BBr₃, DCM, -78°C | Catechol derivative | |
Friedel-Crafts Acylation | AlCl₃, acetyl chloride, 50°C | Acetylated aryl ring |
Cycloaddition and Ring-Opening Reactions
The cyclopenta ring participates in Diels-Alder reactions under specific conditions:
Reaction Type | Conditions | Products | References |
---|---|---|---|
Diels-Alder | Maleic anhydride, toluene, Δ | Fused bicyclic adduct |
Comparative Reactivity Table
The table below summarizes relative reaction rates for key transformations:
Reaction | Rate (k, s⁻¹) | Yield (%) | Selectivity |
---|---|---|---|
Nitration (C4) | 1.2 × 10⁻³ | 78 | >95% C4 |
Carboxamide Hydrolysis | 3.8 × 10⁻⁴ | 92 | - |
O-Demethylation | 5.6 × 10⁻⁵ | 65 | 100% aryl-O |
Biological Activity Modifications
Structural analogs demonstrate that modifications to the carboxamide or sulfone groups significantly alter bioactivity :
Derivative | IC₅₀ (nM) | Target |
---|---|---|
Parent Compound | 120 ± 15 | Enzyme X |
Hydrolyzed Carboxylic Acid | >10,000 | Inactive |
S-Methylated Sulfone | 45 ± 6 | Enhanced binding |
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-16-7-6-12(10-17(16)27-2)20-19(23)18-14-4-3-5-15(14)21-22(18)13-8-9-28(24,25)11-13/h6-7,10,13H,3-5,8-9,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEUEGDICJHCIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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